![molecular formula C19H22ClN3O3 B2924651 1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338783-35-0](/img/structure/B2924651.png)
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, commonly referred to as CBM-2, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a unique structure, allowing it to be used in a variety of ways. CBM-2 has been widely studied in the fields of biochemistry, physiology, and pharmacology, and has been found to have a range of useful properties.
Scientific Research Applications
Efficient Synthesis of Pyrrolquinolone Derivatives
A study by Dorow et al. (2006) focused on the development of an efficient synthesis route for a pyrrolquinolone derivative, emphasizing the solubility of intermediates and the capabilities of pilot and production facilities. This synthesis involves critical transformations like selective iodination, quinolone formation, and Sonogashira coupling/pyrrole formation, highlighting the compound's significance in organic synthesis and pharmaceutical manufacturing (Dorow et al., 2006).
Anticonvulsant Activity of Enaminones
Research by Edafiogho et al. (1992) synthesized a series of novel enaminones, demonstrating potent anticonvulsant activity with a remarkable lack of neurotoxicity. This study showcases the therapeutic potential of such compounds in treating neurological disorders (Edafiogho et al., 1992).
Synthesis of Heterocyclic Compounds
Krutošíková et al. (2001) explored the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, highlighting the compound's role in creating N-2-hydroxy-3-heteroaminopropyl-substituted compounds and dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones. This work contributes to the development of heterocyclic chemistry and the synthesis of complex molecular structures (Krutošíková et al., 2001).
Novel Antidepressant Synthesis
Donskaya et al. (2004) reported on the synthesis of befol, an original domestic antidepressant, through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This study illustrates the compound's application in the pharmaceutical industry for developing new therapeutic agents (Donskaya et al., 2004).
Corrosion Inhibition Studies
Nnaji et al. (2017) investigated morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium, indicating the compound's potential in materials science for protecting metal surfaces. This research provides insights into the application of such compounds in industrial corrosion protection (Nnaji et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-17-4-1-15(2-5-17)13-23-14-16(3-6-18(23)24)19(25)21-7-8-22-9-11-26-12-10-22/h1-6,14H,7-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGOSGQOQWJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
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